5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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Overview
Description
5-carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester is an amino acid amide.
Scientific Research Applications
Synthesis Techniques
- A method for the synthesis of esters of β-thiophenecarboxylic acids, including ethyl tetrahydrothionaphthene-3-carboxylate, has been developed, which involves the deamination of derivatives of 2-amino-3-ethoxycarbonylthiophene. This method yields a variety of dialkylaminoalkyl esters from β-thiophenecarboxylic acids and 3-methyl-2, 4-thiophenedicarboxylic acid (Shvedov, Ryzhkova, & Grinev, 1967).
Heterocyclic Compounds
- The condensation of (ethoxymethylene)malonic ester with 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles results in the formation of [(thiazol-2-ylamino)methylene]malonic and [(1,3,4-thiadiazol-2-ylamino)methylene]malonic esters, which are important for the synthesis of heterocyclic compounds (Levin, Shvink, & Kukhtin, 1964).
Tumor Inhibitory and Antioxidant Activity
- New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, including a series of ethyl ester derivatives, have been synthesized, displaying significant tumor inhibitory and antioxidant activities (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemoenzymatic Synthesis
- A chemoenzymatic route involving Candida antarctica lipase B has been developed for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues, leading to the production of amino acid enantiomers (Li, Rantapaju, & Kanerva, 2011).
properties
Product Name |
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester |
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Molecular Formula |
C21H25N3O4S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25N3O4S/c1-3-28-21(27)17-12(2)18(19(22)26)29-20(17)24-16(25)11-23-15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15,23H,3,6,8,10-11H2,1-2H3,(H2,22,26)(H,24,25) |
InChI Key |
UPSNFRPKQDUYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CNC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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